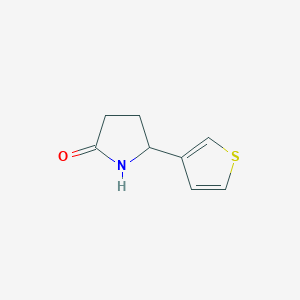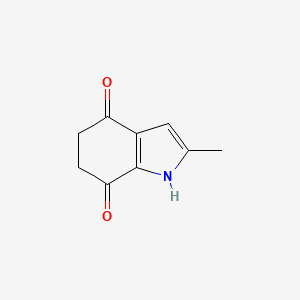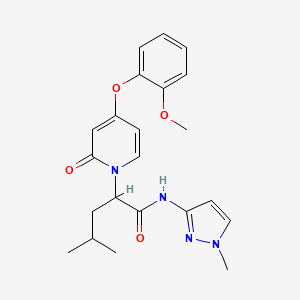
Ethyl 3-(dibenzylamino)-2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(dibenzylamino)-2,2-dimethylpropanoate is an organic compound characterized by its unique structure, which includes a dibenzylamino group attached to a dimethylpropanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(dibenzylamino)-2,2-dimethylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(dibenzylamino)-2,2-dimethylpropanoic acid.
Esterification: The carboxylic acid group of 3-(dibenzylamino)-2,2-dimethylpropanoic acid is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Purification: The resulting ester is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-(dibenzylamino)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
Ethyl 3-(dibenzylamino)-2,2-dimethylpropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the development of drugs targeting various diseases.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which Ethyl 3-(dibenzylamino)-2,2-dimethylpropanoate exerts its effects depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism of action would be determined by the specific drug it is used to synthesize, targeting particular molecular pathways and receptors.
Comparaison Avec Des Composés Similaires
Ethyl 3-(dibenzylamino)-2,2-dimethylpropanoate can be compared with similar compounds such as:
Ethyl 3-(benzylamino)propanoate: Lacks the dimethyl groups, leading to different reactivity and applications.
Ethyl 3-(dibenzylamino)propanoate: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.
Uniqueness: The presence of both dibenzylamino and dimethyl groups in this compound imparts unique steric and electronic characteristics, making it a valuable compound in various synthetic and research applications.
Propriétés
Formule moléculaire |
C21H27NO2 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
ethyl 3-(dibenzylamino)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H27NO2/c1-4-24-20(23)21(2,3)17-22(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14H,4,15-17H2,1-3H3 |
Clé InChI |
UECSLJTYVPGWCZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13106438.png)

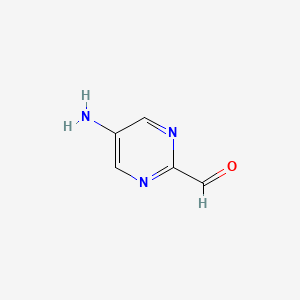
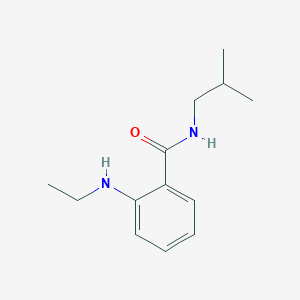
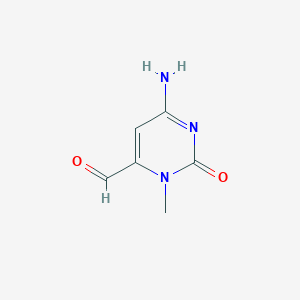
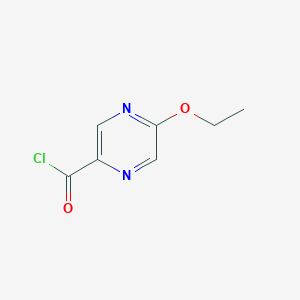

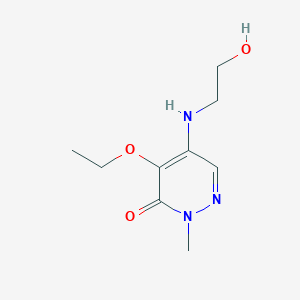
![3-(Pyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13106505.png)

